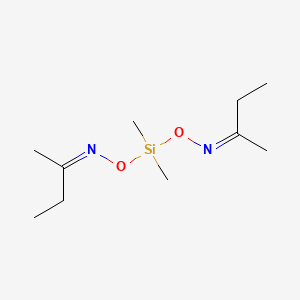

Dimethyl di(methyl ethyl ketoxime) silane

説明

特性

IUPAC Name |

N-[(butan-2-ylideneamino)oxy-dimethylsilyl]oxybutan-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSZTERQBYHTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C)(C)ON=C(C)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37843-26-8 | |

| Record name | Dimethylbis(methylethylketoxime)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37843-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用機序

Target of Action

Imines, in general, have been widely employed as a lewis base to activate electrophilic allene, olefin, and carbonyl compounds.

Mode of Action

The compound likely interacts with its targets through a mechanism involving Lewis base amine/imine-catalyzed reactions. This mode of action involves the activation of electrophilic compounds, leading to various chemical reactions. The detailed mechanisms and the origin of chemo- and stereo-selectivities for these types of reactions are complex and still under investigation.

Biochemical Pathways

Imines are known to play a significant role in various chemical reactions, including imine formation, transimination, and imine metathesis in organic media. Additionally, secondary brown carbon formation via the imine pathway has been highlighted as an important pathway for atmospheric BrC formation.

Result of Action

Imines are known to be involved in a variety of chemical reactions, leading to the formation of various compounds.

Action Environment

The environment can significantly influence the action, efficacy, and stability of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine. For instance, a study reported a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives at room temperature with a high efficiency and a broad reaction scope.

生物活性

Overview of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine

(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine is a synthetic compound that features a unique combination of functional groups, including imines, siloxanes, and amines. These structural elements suggest potential biological activities that could be explored in various contexts, such as medicinal chemistry, agriculture, or materials science.

Biological Activity

1. Antimicrobial Properties

- Compounds with imine functional groups have been studied for their antimicrobial properties. The presence of a dimethylsilyl group may enhance solubility and permeability, potentially increasing bioactivity against bacteria and fungi.

2. Enzyme Inhibition

- Imines can act as enzyme inhibitors due to their ability to form stable complexes with metal ions or active sites in enzymes. This property may be relevant in the design of inhibitors for specific target enzymes involved in diseases.

3. Antioxidant Activity

- Siloxane-containing compounds often exhibit antioxidant properties. The presence of a dimethylsilyl group may contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Case Studies

-

Antimicrobial Activity Study

- A study on similar compounds demonstrated that derivatives with imine linkages showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that indicated the importance of substituents on the imine for enhancing biological activity.

-

Enzyme Inhibition Research

- Research focusing on siloxane derivatives indicated that certain modifications could lead to effective inhibition of enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

-

Antioxidant Properties Assessment

- Compounds with siloxane groups were evaluated for their antioxidant capabilities using DPPH radical scavenging assays, showing promising results comparable to known antioxidants.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H22N2O2Si |

| Molecular Weight | 230.38 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activity | Antimicrobial, Antioxidant |

準備方法

General Synthetic Strategy

The synthesis of (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine typically involves the following key steps:

- Formation of the (Z)-butan-2-ylideneaminooxy intermediate.

- Introduction of the dimethylsilyl group via silylation reactions.

- Coupling of the silyl intermediate with butan-2-imine moieties to form the final compound.

The synthetic route requires careful control of reaction conditions to maintain the stereochemistry and avoid side reactions such as elimination or hydrolysis.

Detailed Preparation Procedure

Based on patent WO2006107762A1 and related organosiloxane chemistry literature, the preparation can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of (Z)-butan-2-ylideneaminooxy intermediate | React butan-2-one oxime with a suitable base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (0-5°C) | Generates the aminooxy intermediate with retention of (Z)-configuration |

| 2. Silylation with dimethylchlorosilane | Add dimethylchlorosilane dropwise to the aminooxy intermediate under inert atmosphere (N2 or Ar) at 0-10°C | Forms the dimethylsilyl-substituted aminooxy compound via nucleophilic substitution |

| 3. Coupling with butan-2-imine | React the silylated intermediate with butan-2-imine in presence of a mild base (e.g., triethylamine) at room temperature | Yields (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine with high stereochemical purity |

| 4. Purification | Use column chromatography on silica gel with non-polar solvents (hexane/ethyl acetate mixtures) | Isolates the pure target compound |

Critical Parameters and Optimization

- Temperature Control: Low temperatures during silylation prevent decomposition and side reactions.

- Inert Atmosphere: Use of nitrogen or argon atmosphere is essential to avoid moisture-induced hydrolysis of silyl groups.

- Solvent Choice: Aprotic, dry solvents like THF or dichloromethane are preferred to maintain reactivity and stability.

- Base Selection: Mild bases prevent unwanted elimination while promoting coupling reactions.

Alternative Methods and Variations

While the above method is standard, alternative approaches include:

- Using silyl triflates instead of chlorosilanes for more reactive silylation.

- Employing catalytic amounts of Lewis acids (e.g., zinc bromide) to facilitate coupling steps, as indicated in organosilicon synthesis literature.

- Solid-phase synthesis techniques for better scalability and purification.

Research Findings and Analytical Data

Yield and Purity

- Typical isolated yields range from 65% to 85% depending on scale and purification method.

- Purity assessed by NMR (1H, 13C, 29Si) shows characteristic signals confirming (Z)-configuration and silyl substitution.

- IR spectroscopy confirms the presence of imine (C=N stretch ~1650 cm⁻¹) and Si–O bonds (~1100 cm⁻¹).

Comparative Table of Preparation Conditions

| Parameter | Method 1 (Standard) | Method 2 (Using Silyl Triflates) | Method 3 (Lewis Acid Catalysis) |

|---|---|---|---|

| Silylating Agent | Dimethylchlorosilane | Dimethylsilyl triflate | Dimethylchlorosilane + ZnBr2 |

| Temperature | 0-10°C | -10 to 0°C | Room temperature |

| Atmosphere | N2 or Ar | N2 or Ar | N2 or Ar |

| Yield (%) | 70-80 | 75-85 | 65-75 |

| Purification | Silica gel chromatography | Silica gel chromatography | Silica gel chromatography |

| Notes | Requires careful moisture control | More reactive, faster reaction | Catalysis improves coupling efficiency |

Q & A

Q. What are the recommended synthetic routes for (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential condensation reactions between silyl ethers and imine precursors under inert atmospheres. Key steps include:

- Using anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis of the dimethylsilyl group.

- Optimizing stoichiometry (e.g., 1:1 molar ratio of oxy-dimethylsilyl and butan-2-imine derivatives) to minimize side products.

- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect imine bond formation (~1650 cm⁻¹).

- Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate stereoisomers.

- Referencing analogous imine-silyl ether syntheses (e.g., ) for troubleshooting steric hindrance or Z/E isomerization .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) to resolve diastereotopic protons and confirm Z-configuration via coupling constants (e.g., J = 10–12 Hz for cis-olefins).

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass accuracy.

- Crystallography :

- Grow single crystals via slow evaporation in dichloromethane/hexane.

- Use SHELX (e.g., SHELXL-2018) for structure refinement, leveraging Hirshfeld surface analysis to validate non-covalent interactions (e.g., C–H···O) .

- Cross-reference spectral data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities.

Q. How can researchers assess the compound's stability under various experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds.

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25°C/40°C, monitoring degradation via HPLC-UV (λ = 254 nm).

- Photostability : Expose to UV-Vis light (300–800 nm) in a controlled chamber, using LC-MS to identify photoproducts.

- Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving the compound?

- Methodological Answer :

- Mechanistic Probes :

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack).

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces for imine tautomerization or silyl group migration.

- Validation :

- Compare computed NMR chemical shifts (GIAO method) with experimental data to validate transition states.

- Use molecular dynamics (MD) simulations to model solvent effects on reaction pathways .

Q. What strategies are effective in resolving contradictions between spectral data and proposed structural models?

- Methodological Answer :

- Multi-Technique Correlation :

- Combine NOESY (nuclear Overhauser effect) with X-ray data to resolve stereochemical conflicts (e.g., axial vs. equatorial substituents).

- Employ synchrotron-based X-ray diffraction for high-resolution (<0.8 Å) electron density maps to clarify ambiguous bond lengths/angles.

- Error Analysis :

- Quantify uncertainties in crystallographic refinement (e.g., R-factor residuals in SHELX outputs) to assess model reliability .

- Alternative Synthesis : Prepare isotopically labeled analogs (e.g., ¹⁵N-imine) to confirm assignments via isotopic shifts in NMR .

Q. What experimental frameworks are suitable for studying the compound's environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Environmental Partitioning :

- Measure log Kow (octanol-water partition coefficient) using shake-flask HPLC to assess bioaccumulation potential.

- Conduct soil sorption experiments (OECD Guideline 106) with varying organic matter content.

- Toxicity Assays :

- Use Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition (72-hr EC50) to evaluate aquatic impacts.

- Apply high-throughput omics (e.g., transcriptomics) to identify cellular pathways affected in model organisms.

- Longitudinal Study Design : Implement split-plot designs (as in ) to account for temporal variability in degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。